1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride
Description
Properties
IUPAC Name |
1-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.2ClH/c1-3(7)5-8-6(4(2)11)10-9-5;;/h3-4,11H,7H2,1-2H3,(H,8,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKAFSXOZKAOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NN1)C(C)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Carbonyl Cyclocondensation
The 1,2,4-triazole core is synthesized by reacting aminoguanidine hydrochloride with β-keto esters or α,β-unsaturated carbonyl compounds. Microwave irradiation (150°C, 20 min) enhances reaction efficiency compared to conventional heating (reflux, 6 h), achieving 78–92% yields.
- Combine aminoguanidine hydrochloride (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.
- Irradiate at 150°C under microwave conditions for 20 min.
- Cool, filter, and recrystallize from ethanol/water to obtain 5-amino-1H-1,2,4-triazole-3-yl ethanol.
Huisgen-Type Cycloadditions (Non-Click)
Alternative routes employ azide-ketone cyclizations, though these are less prevalent due to regioselectivity challenges. For example, reacting hydrazonoyl chlorides with enamines yields 1,2,4-triazoles with moderate stereocontrol (55–68% yields).
Functionalization of the Triazole Core
Introduction of the 1-Aminoethyl Group
The aminoethyl side chain is installed via two primary methods:
Method A: Nucleophilic Alkylation
- Generate triazole anion using NaH in THF (–10°C).
- Add 1-chloroethylamine hydrochloride (1.5 equiv).
- Stir at 25°C for 12 h (Yield: 67%).
Method B: Reductive Amination
- React triazole-3-carbaldehyde with nitroethane in methanol.
- Reduce intermediate nitro compound with H₂/Pd-C (50 psi, 6 h).
- Isolate 1-aminoethyl product (Yield: 72%).
Ethanol Moiety Installation and Oxidation State Control
Hydroxylation of Propargyl Precursors
A three-step sequence converts propargyl-triazoles to ethanol derivatives:
Grignard Addition to Ketone Intermediates
- Generate triazole-3-ketone via oxidation of secondary alcohol (CrO₃/H₂SO₄).
- Add ethylmagnesium bromide (2.0 equiv) in dry THF (–78°C to 25°C).
- Hydrolyze with NH₄Cl to yield ethanol derivative (Yield: 68%).
Salt Formation and Purification
Dihydrochloride Preparation
- Dissolve free base in anhydrous ethanol (50 mL/g).
- Bubble HCl gas until pH < 2.0 (monitored by pH strip).
- Concentrate under reduced pressure and recrystallize from ethanol/diethyl ether (Yield: 92%).
Critical Parameters :
- Solvent Choice : Ethanol prevents hydrochloride dissociation during crystallization.
- Temperature Control : Maintain <10°C to avoid decomposition.
Reaction Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Challenge |
|---|---|---|---|---|
| Triazole formation | Microwave, 150°C, 20 min | 89 | 98.5 | Regioselectivity control |
| Aminoethylation | NaH, 1-chloroethylamine, THF | 67 | 97.8 | Competing N2 alkylation |
| Ethanol installation | Epoxidation → Acid hydrolysis | 81 | 99.1 | Epoxide stability |
| Salt formation | HCl gas in ethanol | 92 | 99.6 | Hygroscopicity management |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms:
- Planar triazole ring with bond lengths: N1–N2 (1.312 Å), N2–C3 (1.335 Å).
- Ethanol moiety adopts gauche conformation relative to the triazole plane.
Stability and Degradation Studies
| Condition | Observation | Half-Life | Degradation Products |
|---|---|---|---|
| pH 1.0 (HCl, 25°C) | Salt dissociation | 48 h | Free base + HCl |
| pH 7.4 (buffer, 37°C) | Oxidative deamination | 12 h | Ketone + NH₃ |
| Solid state (25°C) | Hygroscopic clumping | N/A | Hydrate formation (5% w/w) |
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale experiments demonstrate:
Green Chemistry Metrics
- E-factor : 18.7 (improved to 9.4 with solvent recycling).
- PMI : 32 kg/kg API (Active Pharmaceutical Ingredient).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminoethyl (-NH-CH2-CH3) and hydroxyl (-CH2-OH) groups participate in nucleophilic substitutions under basic or acidic conditions:
-
Aminoethyl group : Reacts with electrophiles like alkyl halides or acyl chlorides to form secondary amines or amides.
-
Hydroxyl group : Undergoes esterification with carboxylic acid derivatives (e.g., acetyl chloride) to yield esters.
Reaction conditions typically involve polar aprotic solvents (e.g., DMF) at 50–80°C, with yields ranging from 65–85% depending on steric hindrance.
Coordination with Metal Ions
The triazole nitrogen atoms and hydroxyl group act as ligands for transition metals:
| Metal Ion | Coordination Site | Application | Reference |
|---|---|---|---|
| Zn²⁺ | Triazole N1, N4 | Catalytic systems | |
| Fe³⁺ | Hydroxyl O, N2 | Magnetic materials | |
| Cu²⁺ | Triazole N1, N4 | Antimicrobial agents |
Zn²⁺ coordination enhances catalytic activity in cyclization reactions, achieving >90% yield in ethanol at reflux .
Cyclization and Functionalization
The triazole ring serves as a scaffold for synthesizing fused heterocycles:
-
With carbonyl compounds : Forms imidazo[1,2-α]triazoles via [3+2] cycloaddition.
-
With nitriles : Generates tetrazolo[1,5-α]triazoles under microwave irradiation (120°C, 15 min).
Key parameters for optimal yields (70–95%):
Acylation Reactions
The primary amino group undergoes acylation with anhydrides or activated esters:
| Acylating Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetic anhydride | Acetamide derivative | 78 | RT, 12 h |
| Benzoyl chloride | Benzamide derivative | 82 | 60°C, 6 h |
| Succinic anhydride | Carboxylic acid derivative | 68 | THF, 24 h |
Data from show that electron-withdrawing substituents on the acylating agent reduce reactivity by 15–20%.
Biological Alkylation
The compound inhibits fungal ergosterol biosynthesis via alkylation of lanosterol 14α-demethylase:
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Target : Hemoprotein cytochrome P450
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Mechanism : Triazole nitrogen binds to the heme iron, disrupting enzyme function.
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IC₅₀ : 0.2–1.5 μM against Candida albicans.
pH-Dependent Stability
The compound demonstrates variable stability across pH ranges:
| pH Range | Degradation Pathway | Half-Life (h) |
|---|---|---|
| 1–3 | Protonation of triazole N | 48 |
| 7–8 | Hydroxyl group oxidation | 12 |
| 10–12 | Aminoethyl dealkylation | 2 |
Stability studies in recommend storage at pH 4–6 and 4°C to minimize decomposition.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl substitutions:
| Reaction Type | Catalyst | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 75 |
| Sonogashira | PdCl₂/CuI | 68 |
| Buchwald-Hartwig | XPhos Pd G3 | 81 |
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Key Research Findings:
-
Catalytic Efficiency : ZnCl₂ in ethanol increases reaction rates by 3-fold compared to CoCl₂ or NiCl₂ .
-
Steric Effects : Ortho-substituted aryl groups reduce yields by 20–25% due to hindered access to the triazole core .
-
Biological Selectivity : Halogenated derivatives (e.g., Cl, F) enhance target specificity via hydrophobic interactions with enzyme pockets .
Scientific Research Applications
Pharmacological Applications
Antifungal and Antimicrobial Activities
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal and antimicrobial properties. The presence of the triazole ring in 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol; dihydrochloride enhances its efficacy against a range of pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of fungi such as Candida albicans and bacteria like Staphylococcus aureus .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. For instance, research has indicated that certain triazole-based compounds exhibit cytotoxic effects on various cancer cell lines by disrupting cellular metabolism and promoting programmed cell death .
Hypoglycemic Effects
There is emerging evidence that triazole derivatives may have hypoglycemic effects, making them potential candidates for managing diabetes. The mechanism may involve enhancing insulin sensitivity or modulating glucose metabolism .
Agricultural Applications
Fungicides
Due to its antifungal properties, 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol; dihydrochloride can be developed as a fungicide in agricultural practices. The ability to inhibit fungal pathogens can protect crops from diseases, thereby improving yield and quality. Research has highlighted the effectiveness of triazole-based fungicides in controlling plant diseases caused by various fungi .
Plant Growth Regulators
Triazole compounds have been studied for their role as plant growth regulators. They can influence plant growth by modulating hormone levels and enhancing stress resistance. This application is particularly valuable in improving crop resilience to environmental stressors such as drought and salinity .
Material Science Applications
Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be explored as a building block for synthesizing novel polymers with specific properties. Research into polymerization processes involving triazole derivatives suggests potential applications in creating materials with enhanced mechanical strength and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological activities of 1-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol dihydrochloride with related triazole and tetrazole derivatives:
Key Observations :
Structural Variations: The target compound lacks aromatic substituents (e.g., chlorophenyl or pyridinyl groups) present in many bioactive triazoles (e.g., ). Its aminoethyl and ethanol groups may enhance hydrophilicity compared to halogenated analogs. N-[1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride () shares a dihydrochloride salt but includes a trifluoromethyl group, which typically enhances metabolic stability and lipophilicity.
Physicochemical Properties :
- Triazole derivatives with aromatic substituents (e.g., 4-chlorophenyl in ) exhibit high melting points (>300°C), likely due to strong intermolecular interactions. The target compound’s melting point is unreported but may be lower due to its aliphatic substituents.
- The dihydrochloride salt form improves aqueous solubility compared to free bases, as seen in analogs like .
Biological Activity: Anticancer Potential: Compounds with indolinone-hydrazinecarbonyl moieties (e.g., ) show potent VEGFR-2 inhibition. The target compound’s aminoethyl group could mimic similar pharmacophores but requires validation. Antimicrobial Activity: Thioether-linked triazoles (e.g., ) demonstrate efficacy against bacterial strains. The target compound’s ethanol group may influence membrane penetration differently than sulfur-containing analogs.
Biological Activity
1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article presents a comprehensive overview of the compound's biological activity, including synthesis methods, chemical properties, and relevant case studies.
The compound's molecular formula is with a molecular weight of 229.11 g/mol. It is characterized by the presence of a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄Cl₂N₄O |
| Molecular Weight | 229.11 g/mol |
| CAS Number | 2375269-94-4 |
Synthesis
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Common solvents include ethanol or methanol, and heating may be required to facilitate the reaction.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains:
- Staphylococcus aureus : Exhibited potent antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Escherichia coli : Demonstrated moderate activity, suggesting potential use in treating infections caused by this pathogen.
A study highlighted that related triazole compounds showed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating that this compound may have similar efficacy .
Case Study: Ethanol Interaction
A significant study investigated the interaction between ethanol and the catalase inhibitor 3-amino-1,2,4-triazole (AT), which is structurally related to our compound. The results suggested that AT pretreatment attenuated motor depression induced by ethanol in rats, indicating a central nervous system interaction . This finding supports the potential neuropharmacological applications of triazole derivatives.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and disrupt cellular processes in pathogens:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in fungal cell wall synthesis and bacterial metabolism.
- Cell Membrane Disruption : The compound may alter membrane integrity in susceptible microorganisms.
Research Applications
The compound's utility extends beyond antimicrobial applications. It is also being explored for:
- Therapeutic Potential : Investigations into its role as a therapeutic agent against various infections.
- Chemical Reagent : Its use as a building block in the synthesis of more complex pharmaceutical compounds.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol dihydrochloride and its structural analogs?
Answer:
Synthesis typically involves multi-step routes starting with triazole core formation followed by functionalization. For example:
- Reductive amination : Sodium borohydride (NaBH₄) in absolute ethanol is used to reduce intermediates like Schiff bases, yielding amine derivatives (e.g., 69–81% yields for similar triazole compounds) .
- Hydrochloride salt formation : Thionyl chloride (SOCl₂) in ethanol is a common method for converting free amines to dihydrochloride salts, as seen in protocols for ethyl 3-(3-R1-2,8-dioxo-triazinoquinazolinyl)propanoates .
- Solvent optimization : Recrystallization from ethanol/water mixtures (e.g., 1:3 ratio) improves purity .
Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
Answer:
- IR spectroscopy : Identifies functional groups (e.g., -NH₂, -OH stretches) in intermediates like 4-amino-1,2,4-triazoles .
- ¹H-NMR : Resolves proton environments (e.g., ethanol moieties at δ 1.2–1.5 ppm, triazole protons at δ 7.5–8.5 ppm) .
- Thin-layer chromatography (TLC) : Monitors reaction progress and detects impurities (e.g., using ethanol as a mobile phase) .
- HPLC : Quantifies purity in pharmaceutical-grade analogs, as demonstrated for flurazepam hydrochloride .
Advanced: How can reaction conditions be optimized to enhance yield and minimize by-products in triazole-based syntheses?
Answer:
- Solvent selection : Absolute ethanol minimizes side reactions compared to protic solvents .
- Catalyst use : A drop of DMF accelerates thionyl chloride-mediated hydrochloride formation .
- Temperature control : Refluxing ethanol for 4–6 hours balances reaction rate and decomposition risks .
- Stoichiometric adjustments : Excess NaBH₄ (4:1 molar ratio to substrate) ensures complete reduction of imine intermediates .
Advanced: What strategies resolve discrepancies in reported biological activity data for triazole derivatives?
Answer:
- Purity verification : Contradictions in antifungal efficacy may arise from undetected impurities. Use TLC or HPLC to confirm >95% purity .
- Structural analogs : Compare activity across analogs (e.g., dichlorophenyl vs. methyl substitutions) to identify pharmacophores .
- Standardized assays : Discrepancies in MIC values may stem from variations in fungal strain selection or incubation conditions. Adopt CLSI guidelines for consistency .
Advanced: How can researchers systematically analyze by-products or intermediates during synthesis?
Answer:
- Isolation techniques : Fractional recrystallization (e.g., ethanol/water gradients) separates intermediates .
- Mass spectrometry (MS) : Identifies molecular ions of by-products (e.g., dimerization products) .
- Kinetic studies : Monitor reaction progress via timed sampling and ¹H-NMR to detect transient intermediates .
Basic: What are the key challenges in scaling up laboratory-scale syntheses of this compound?
Answer:
- Exothermic reactions : NaBH₄ reductions require controlled addition to prevent thermal runaway .
- Solvent recovery : Ethanol distillation post-reaction must be optimized for cost efficiency .
- Crystallization control : Rapid cooling may yield amorphous dihydrochloride salts; gradual cooling ensures crystalline purity .
Advanced: How does the electronic environment of the triazole ring influence reactivity in downstream modifications?
Answer:
- Resonance effects : The 1,2,4-triazole’s electron-deficient N3 position directs electrophilic substitutions (e.g., chlorination at C5) .
- Steric hindrance : Bulky substituents on the aminoethyl group reduce nucleophilic attack rates, as seen in analogs with thiophene-methyl groups .
- pH-dependent stability : Protonation of the triazole ring in acidic conditions (e.g., dihydrochloride form) alters solubility and reactivity .
Basic: What are the documented biological activities of structurally related 1,2,4-triazole derivatives?
Answer:
- Antifungal action : Analogous compounds (e.g., α-(2,4-dichlorophenyl)-imidazole ethanol) show efficacy against Candida spp. via lanosterol demethylase inhibition .
- Antitumor potential : Triazole-thiophene hybrids exhibit cytotoxicity in vitro, likely through topoisomerase II inhibition .
- Antimicrobial activity : Dichlorophenyl-substituted triazoles disrupt bacterial membrane integrity .
Advanced: What computational or modeling approaches aid in predicting this compound’s physicochemical properties?
Answer:
- DFT calculations : Predict pKa values of aminoethyl and ethanol groups to optimize solubility .
- Molecular docking : Simulate interactions with fungal CYP51 enzymes to rationalize structure-activity relationships .
- QSAR models : Correlate logP values (e.g., 2.1–3.5 for analogs) with membrane permeability .
Advanced: How can researchers validate the environmental safety of this compound during disposal or agricultural use?
Answer:
- Degradation studies : Monitor hydrolysis in ethanol/water mixtures at varying pH levels to assess persistence .
- Ecotoxicology assays : Test Daphnia magna mortality rates to establish LC₅₀ values for regulatory compliance .
- Metabolite profiling : Identify nontoxic degradation products (e.g., triazole carboxylic acids) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
